molecular formula C6H6Cl2N2O B13669965 (2-Amino-4,6-dichloropyridin-3-yl)methanol

(2-Amino-4,6-dichloropyridin-3-yl)methanol

Cat. No.: B13669965
M. Wt: 193.03 g/mol
InChI Key: KONZNWOZCDCDRN-UHFFFAOYSA-N
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Description

(2-Amino-4,6-dichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H6Cl2N2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,6-dichloropyridin-3-yl)methanol typically involves the reaction of 2-amino-4,6-dichloropyridine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group attacks the electrophilic carbon of formaldehyde, followed by proton transfer to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,6-dichloropyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: The major product is the corresponding aldehyde or ketone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(2-Amino-4,6-dichloropyridin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-4,6-dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: Similar structure but with a pyrimidine ring.

    2-Amino-4,6-dichloropyridine: Lacks the hydroxyl group.

    2-Amino-4-chloropyridine: Only one chlorine atom.

Uniqueness

(2-Amino-4,6-dichloropyridin-3-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential for diverse biological activities. The dichloro substitution pattern also enhances its reactivity compared to mono-substituted analogs.

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

(2-amino-4,6-dichloropyridin-3-yl)methanol

InChI

InChI=1S/C6H6Cl2N2O/c7-4-1-5(8)10-6(9)3(4)2-11/h1,11H,2H2,(H2,9,10)

InChI Key

KONZNWOZCDCDRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)CO)Cl

Origin of Product

United States

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